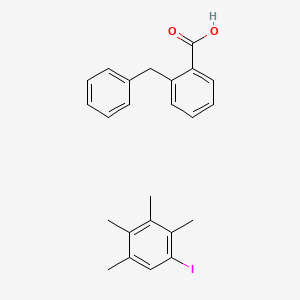

2-Benzylbenzoic acid;1-iodo-2,3,4,5-tetramethylbenzene

Description

2-Benzylbenzoic acid: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties. 2-Benzylbenzoic acid is a derivative of benzoic acid with a benzyl group attached to the second position of the benzene ring. 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated derivative of tetramethylbenzene, where the iodine atom is attached to the first position of the benzene ring.

Properties

Molecular Formula |

C24H25IO2 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

2-benzylbenzoic acid;1-iodo-2,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/C14H12O2.C10H13I/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;1-6-5-10(11)9(4)8(3)7(6)2/h1-9H,10H2,(H,15,16);5H,1-4H3 |

InChI Key |

PACXDQWVMFPENO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzylbenzoic acid: can be synthesized through the Friedel-Crafts acylation of benzyl chloride with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective iodination.

Industrial Production Methods

Industrial production of 2-Benzylbenzoic acid involves large-scale Friedel-Crafts acylation using automated reactors to ensure consistent quality and yield. The process is optimized for minimal waste and energy consumption.

For 1-iodo-2,3,4,5-tetramethylbenzene , industrial production typically involves continuous flow iodination processes, which allow for better control over reaction conditions and higher throughput. The use of environmentally friendly oxidizing agents is also a focus to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzylbenzoic acid: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid and benzaldehyde.

Reduction: It can be reduced to form 2-benzylbenzyl alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.

1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:

Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

For 2-Benzylbenzoic acid :

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.

For 1-iodo-2,3,4,5-tetramethylbenzene :

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts with boronic acids in the presence of a base.

Major Products Formed

2-Benzylbenzoic acid: Benzoic acid, benzaldehyde, 2-benzylbenzyl alcohol.

1-iodo-2,3,4,5-tetramethylbenzene: Biaryl compounds, substituted tetramethylbenzenes.

Scientific Research Applications

2-Benzylbenzoic acid: has applications in:

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of polymers, resins, and plasticizers.

1-iodo-2,3,4,5-tetramethylbenzene: is used in:

Chemistry: Employed in cross-coupling reactions to synthesize complex organic molecules.

Biology: Studied for its potential use in radiolabeling and imaging techniques.

Medicine: Investigated for its role in the synthesis of iodinated contrast agents.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

2-Benzylbenzoic acid: exerts its effects through various mechanisms, including:

Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating their activity.

Signal Transduction: It can influence cellular signaling pathways, affecting gene expression and cellular responses.

1-iodo-2,3,4,5-tetramethylbenzene: primarily acts through:

Electrophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of new compounds.

Radical Reactions: It can participate in radical reactions, forming reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

2-Benzylbenzoic acid: is similar to other benzoic acid derivatives such as:

Benzoic acid: Lacks the benzyl group, making it less hydrophobic.

Benzylbenzoate: An ester of benzoic acid and benzyl alcohol, used as a fragrance and solvent.

1-iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated benzenes such as:

Iodobenzene: Lacks the methyl groups, making it less sterically hindered.

2-iodotoluene: Has a single methyl group, making it less hydrophobic and less sterically hindered.

These comparisons highlight the unique structural features and reactivity of 2-Benzylbenzoic acid and 1-iodo-2,3,4,5-tetramethylbenzene , making them valuable in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.